molecular formula C16H16FNO2S B2394794 1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine CAS No. 1207052-84-3

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine

Cat. No.: B2394794
CAS No.: 1207052-84-3
M. Wt: 305.37
InChI Key: RPEUBNKAYOXIDM-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of 2-fluorobenzenesulfonyl chloride with 3-phenylpyrrolidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and a suitable base such as triethylamine is used to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted pyrrolidines or phenyl derivatives.

Scientific Research Applications

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Comparison with Similar Compounds

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • 1-(Phenylsulfonyl)-3-phenylpyrrolidine: Lacks the fluorine atom, leading to different chemical properties and biological activities.

  • 1-(2-Fluorophenylsulfonyl)-3-(4-methylphenyl)pyrrolidine: Contains a methyl group on the phenyl ring, altering its reactivity and binding affinity.

  • 1-(2-Fluorophenylsulfonyl)-3-(3-nitrophenyl)pyrrolidine: Features a nitro group on the phenyl ring, impacting its electronic properties and biological effects.

These compounds share similarities in their core structure but exhibit variations in their substituents, leading to differences in their chemical behavior and applications.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c17-15-8-4-5-9-16(15)21(19,20)18-11-10-14(12-18)13-6-2-1-3-7-13/h1-9,14H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEUBNKAYOXIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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